tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate
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Description
Scientific Research Applications
Photoredox-Catalyzed Amination
A study discusses a photoredox-catalyzed amination process using a related tert-butyl carbamate derivative, highlighting a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This method demonstrates the utility of tert-butyl carbamate derivatives in synthesizing amino pyrimidines, showcasing their broad applications in photocatalyzed protocols (Wang et al., 2022).
Palladium-Catalyzed Amination
Another research highlights a palladium-catalyzed amination and intramolecular amidation process involving tert-butyl carbamate. This method facilitates the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating the compound's role in synthesizing complex heterocycles from commercially available materials with high yields (Scott, 2006).
N-heterocyclic Compound Synthesis
A study on the synthesis of N-heterocyclic compounds from cyclopropenethione derivatives provides insights into the versatility of tert-butyl carbamate derivatives in facilitating the formation of diverse heterocyclic structures. The research outlines methods to obtain compounds such as dihydro-1H-pyrrolizines and tetrahydroindolizines, emphasizing the role of tert-butyl carbamate derivatives in enabling complex chemical transformations (Matsumura et al., 2000).
Control of Site of Lithiation
Investigation into the lithiation of tert-butyl carbamate derivatives reveals the compound's utility in directing lithiation processes. This study showcases how specific carbamate derivatives can undergo regioselective lithiation, leading to the efficient synthesis of substituted pyridines and demonstrating the compound's importance in manipulating chemical reactivity and selectivity (Smith et al., 2013).
Hydrogen and Halogen Bonding
Research on the isomorphous crystal structures of carbamate derivatives, including tert-butyl carbamate, highlights the interplay of hydrogen and halogen bonds involving carbonyl groups. This study provides insights into the structural aspects of tert-butyl carbamate derivatives, contributing to our understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).
properties
IUPAC Name |
tert-butyl N-(3-iodo-4-methylsulfanylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2S/c1-11(2,3)16-10(15)14-9-8(12)7(17-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTLWQKJBLQWOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1I)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733768 |
Source
|
Record name | tert-Butyl [3-iodo-4-(methylsulfanyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate | |
CAS RN |
1211504-19-6 |
Source
|
Record name | tert-Butyl [3-iodo-4-(methylsulfanyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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